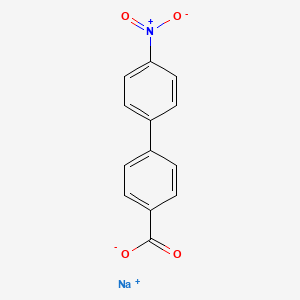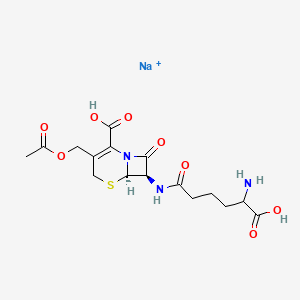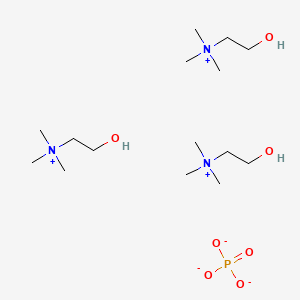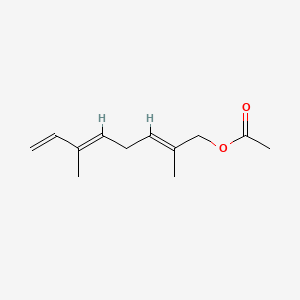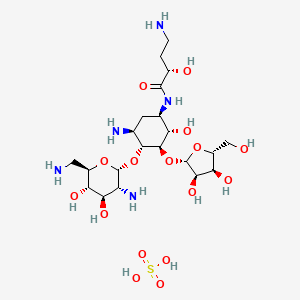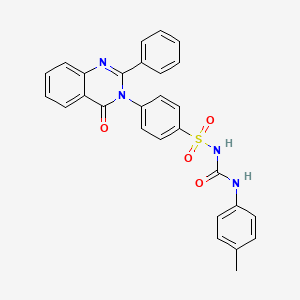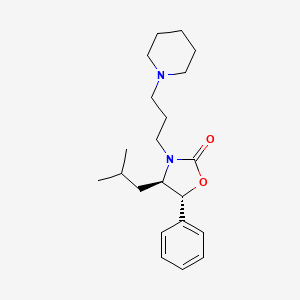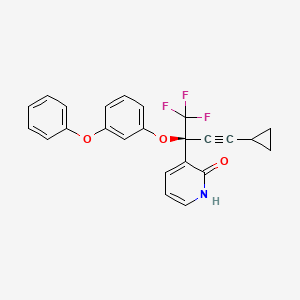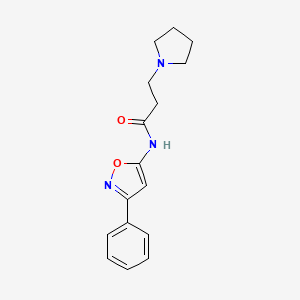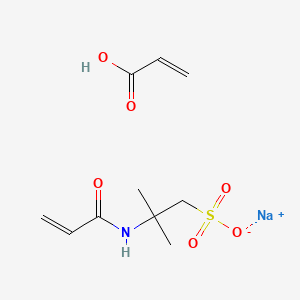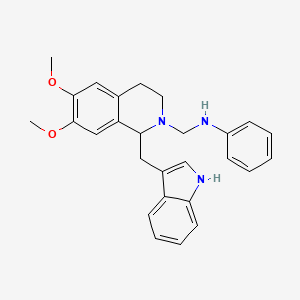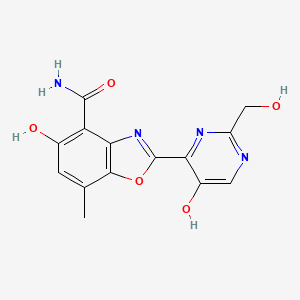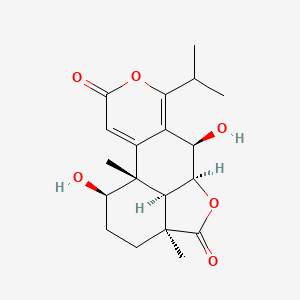
2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is an organic compound that belongs to the class of triazoles and phenols This compound is characterized by the presence of a triazole ring, a phenyl group, and a butylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent alkylation and arylation reactions . The reaction conditions often require the use of bases such as sodium hydride and solvents like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinones using oxidizing agents like potassium nitrosodisulfonate.
Substitution: The triazole ring can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) in aqueous medium.
Substitution: Dilute nitric acid for nitration, bromine water for bromination.
Reduction: Sodium borohydride in methanol.
Major Products
Oxidation: Quinones
Substitution: Nitro and halogenated derivatives
Reduction: Hydroquinones
Scientific Research Applications
2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-1,2,4-triazol-3-yl)phenol: Lacks the butylthio substituent, which may affect its chemical reactivity and biological activity.
5-(Butylthio)-4-phenyl-4H-1,2,4-triazole: Lacks the phenolic group, which may influence its solubility and interaction with biological targets.
Uniqueness
2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is unique due to the presence of both the butylthio and phenolic groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
81518-37-8 |
|---|---|
Molecular Formula |
C18H19N3OS |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C18H19N3OS/c1-2-3-13-23-18-20-19-17(15-11-7-8-12-16(15)22)21(18)14-9-5-4-6-10-14/h4-12,22H,2-3,13H2,1H3 |
InChI Key |
GNOAOPOERPYYQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


